Galanin (1-15) is classified as a neuropeptide and is derived from porcine and rat sources. The full-length galanin peptide is known to be 29-30 amino acids long, with galanin (1-15) representing its N-terminal fragment. This peptide is synthesized in the nervous system and interacts with specific receptors, influencing various biological functions .
The synthesis of galanin (1-15) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves several key steps:
The synthesis process is typically conducted under anhydrous conditions to prevent hydrolysis of peptide bonds. Automated peptide synthesizers are frequently utilized in industrial settings to enhance efficiency and yield .
The molecular structure of galanin (1-15) consists of a linear sequence of 15 amino acids. The specific sequence contributes to its biological activity and receptor interactions. The structural integrity of this peptide is crucial for its function as it modulates neurotransmitter systems.
Galanin (1-15) primarily engages in receptor interactions rather than conventional chemical reactions like oxidation or reduction. Its interactions include:
The binding of galanin (1-15) typically occurs under physiological conditions, such as neutral pH and body temperature. Various buffers and salts are used in experimental setups to maintain these conditions .
Galanin (1-15) acts predominantly as an inhibitory neuromodulator, influencing neurotransmitter systems involved in mood regulation. Its mechanism involves:
Galanin (1-15) has several scientific applications across various fields:
Galanin (1-15) represents the biologically active N-terminal fragment of the full-length galanin peptide, comprising the first 15 amino acids with the conserved sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala (GWTLNSAGYLLGPHA) in both porcine and rat variants. This fragment has a molecular weight of 1556.72 Da and a molecular formula of C₇₂H₁₀₅N₁₉O₂₀ [1] [9]. Biophysical studies indicate that the N-terminal region adopts an α-helical conformation when bound to galanin receptors, stabilized by hydrophobic interactions involving residues Trp², Tyr⁹, and Leu¹⁰/¹¹ [4]. This structural motif is critical for receptor engagement.
The peptide contains no internal disulfide bridges, rendering it more flexible than constrained peptides. Crystallographic and cryo-EM analyses reveal that Galanin (1-15) binds parallel to the membrane plane within the extracellular vestibule of galanin receptors, primarily contacting transmembrane helices 1, 2, 3, 5, 6, and 7, as well as extracellular loops 2 and 3 [4]. Key interactions include:
Table 1: Atomic-Level Interactions of Galanin (1-15) with Galanin Receptors
Residue Position | Receptor Contact Points | Interaction Type |
---|---|---|
Gly¹ | TM1 residues (GALR1) | Hydrophobic |
Trp² | Phe²⁸² (GALR1), Phe²⁷¹ (GALR2) | π-Stacking, H-bond |
Tyr⁹ | TM5/ECL2 residues | Hydrophobic |
Leu¹⁰/Leu¹¹ | TM6/TM7 hydrophobic pockets | Van der Waals |
Pro¹³ | Induces β-bend | Conformational constraint |
Synthetic Galanin (1-15) is produced via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by reverse-phase HPLC purification to achieve ≥95% purity [1] [9]. The peptide exhibits limited intrinsic stability, with an in vitro half-life of <60 minutes in cerebrospinal fluid and ~4 minutes in plasma due to rapid proteolysis by aminopeptidases and endopeptidases [2] [5].
Stabilization strategies include:
These modifications extend half-life significantly. For example, lanthionine-stabilized analogs show >8-hour stability in serum compared to unmodified fragments [2]. Storage recommendations for the native peptide require lyophilization and desiccation at -20°C to prevent degradation [9].
The N-terminal 1-15 sequence of galanin is highly conserved across mammals, underscoring its functional significance in receptor activation:
Table 2: Sequence Conservation of Galanin (1-15) Across Species
Species | Amino Acid Sequence | Divergent Positions |
---|---|---|
Porcine | GWTLNSAGYLLGPHA | None (reference) |
Rat | GWTLNSAGYLLGPHA | Identical to porcine |
Human | GWTLNSAGYLLGPHA | Identical |
Mouse | GWTLNSAGYLLGPHG | Ala¹⁵ → Gly¹⁵ |
Bovine | GWTINSAGYLLGPHA | Asn⁵ → Ile⁵ |
Human, porcine, and rat Galanin (1-15) share 100% sequence identity, while mouse exhibits a conservative Ala¹⁵→Gly substitution, and bovine shows an Asn⁵→Ile variation [3] [7]. This conservation contrasts sharply with the divergent C-terminal regions of full-length galanin (e.g., human galanin is 30 residues versus 29 in rodents). Functional assays confirm that rodent and porcine Galanin (1-15) exhibit equivalent receptor binding profiles in rat and human systems, validating cross-species pharmacological studies [3] [6].
Galanin (1-15) undergoes rapid enzymatic degradation via multiple pathways:
Metabolic stability studies using CHAPS-solubilized rat brain extracts show that truncation beyond position 3 (e.g., Galanin (3-29)) abolishes binding, confirming the necessity of the intact N-terminus for receptor engagement [5]. Degradation kinetics reveal a biphasic profile: rapid initial cleavage (t₁/₂ = 4–8 minutes) followed by slower breakdown of larger fragments [2] [5].
Table 3: Proteolytic Degradation Sites in Galanin (1-15)
Enzyme Class | Cleavage Sites | Impact on Activity |
---|---|---|
Aminopeptidases | Gly¹²-Trp², Gly⁷-Tyr⁸ | Complete inactivation |
Dipeptidyl peptidase IV | Gly¹-Trp², Gly¹²-Pro¹³ | Loss of receptor binding |
Metalloproteases | His¹⁴-Ala¹⁵ | Reduced receptor affinity |
Serine endopeptidases | Asn⁵-Ser⁶, Leu¹¹-Gly¹² | Fragment dissociation |
Strategies to mitigate degradation focus on:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7